2-chloro-N-cyclohexyl-5-nitrobenzamide

Description

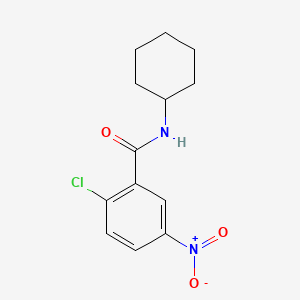

2-Chloro-N-cyclohexyl-5-nitrobenzamide is a benzamide derivative featuring a chloro substituent at position 2, a nitro group at position 5, and a cyclohexyl moiety attached to the amide nitrogen.

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVQMUUABALKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclohexyl-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclohexyl-5-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed:

Reduction: 2-amino-N-cyclohexyl-5-nitrobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis .

Biology

In biological research, 2-chloro-N-cyclohexyl-5-nitrobenzamide has been studied for its potential enzyme inhibition properties. It can interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity by binding to active or allosteric sites .

Pharmacology

The compound has shown promise in pharmacological studies, particularly for its potential anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells by targeting pathways involved in cell growth and survival .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further drug development .

Case Study 2: Enzyme Inhibition

In another investigation, researchers assessed the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that it could effectively reduce enzyme activity at micromolar concentrations, highlighting its potential utility in therapeutic applications targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

Substituent Position and Electronic Effects

- The nitro group at position 5 in the target compound (vs. position 2 in or 4 in ) creates distinct electronic environments. Nitro at position 5 is meta-directing, influencing reactivity in electrophilic substitution reactions.

- Cyclohexyl vs. Cyclopropyl : The bulky cyclohexyl group in the target compound may enhance lipophilicity and membrane permeability compared to the cyclopropyl analog , which has a smaller, more rigid ring.

Hydroxy Group (): Enhances acidity (pKa ~8–10 for phenolic OH) and hydrogen-bonding capacity, making it more suitable for interactions with biological targets compared to the chloro substituent in the target compound.

Synthetic and Analytical Considerations

- Compounds like those in and are synthesized via nucleophilic acyl substitution or Ullmann-type couplings. Analytical methods such as HPLC, NMR, and LCMS are standard for characterization .

- Crystallographic data for analogs (e.g., ) are often resolved using SHELX software, highlighting the importance of structural validation in understanding packing and stability .

Biological Activity

2-Chloro-N-cyclohexyl-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro group, a cyclohexyl moiety, and a nitro substituent on the benzamide structure. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Antidiabetic Potential

A study on related nitrobenzamide derivatives highlighted their inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. The most active compound in this series exhibited IC50 values of 10.75 ± 0.52 μM for α-glucosidase and 0.90 ± 0.31 μM for α-amylase, indicating strong potential for managing blood sugar levels . This suggests that this compound may also possess similar antidiabetic properties, warranting further investigation.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, thereby influencing various biological pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing (nitro) and electron-donating (alkyl) groups significantly influences the compound's biological activity. The position of these substituents can affect binding affinity and inhibitory potential against target enzymes, as evidenced by variations in IC50 values among different derivatives .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.